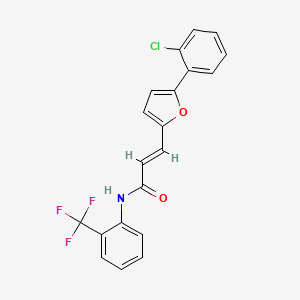

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

CAS No.: 853348-32-0

Cat. No.: VC16023912

Molecular Formula: C20H13ClF3NO2

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853348-32-0 |

|---|---|

| Molecular Formula | C20H13ClF3NO2 |

| Molecular Weight | 391.8 g/mol |

| IUPAC Name | (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

| Standard InChI | InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+ |

| Standard InChI Key | JRZBBPXSTRSDKM-ZRDIBKRKSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |

Introduction

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a trifluoromethyl-substituted phenyl moiety. The molecular formula of this compound is C20H13ClF3NO2, and its molecular weight is approximately 391.8 g/mol . This compound is of interest in medicinal chemistry and material science due to its diverse functional groups, which can interact with various biological targets.

Structural Features

The structural features of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide include:

-

Furan Ring: A five-membered ring containing one oxygen atom, known for its stability and reactivity.

-

Chlorophenyl Group: A phenyl ring substituted with a chlorine atom, contributing to the compound's lipophilicity and potential biological activity.

-

Trifluoromethyl Group: A fluorinated methyl group that enhances metabolic stability and lipophilicity, potentially improving bioavailability.

Biological Activity and Potential Applications

Research into the biological activity of this compound indicates potential pharmacological effects. Compounds with similar structures have shown:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(4-chlorophenyl)furan-2-carboxamide | Furan ring, fluorine substitution | Anticancer activity |

| N-(4-methoxyphenyl)-5-bromo-furan-2-carboxamide | Furan ring, bromine substitution | Antimicrobial properties |

| 3-(5-methylfuran-2-yl)-N-(4-trifluoromethylphenyl)acrylamide | Methyl substitution on furan | Potential anti-inflammatory effects |

The unique combination of a chlorophenyl group and a trifluoromethyl substituent in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide may enhance its biological activity compared to similar compounds, making it a valuable candidate for further research in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Trifluoromethyl-phenyl)-acrylamide | C16H11ClF3NO | Lacks furan ring; simpler structure |

| 3-(5-(2-Chlorophenyl)-furan-2-yl)-N-(2-Trifluoromethyl-phenyl)-acrylamide | C20H13ClF3NO2 | Similar but varies in trifluoromethyl positioning |

| 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | C14H8ClF3N2O | Contains pyrazole instead of acrylamide |

These comparisons highlight the unique combination of furan and trifluoromethyl functionalities present in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide, which may contribute to distinct biological activities and applications not found in other similar compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume